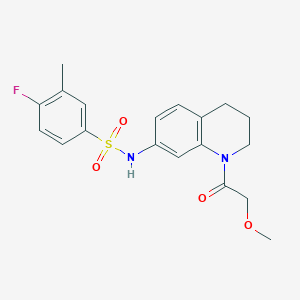

4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

描述

This compound is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted with a 2-methoxyacetyl group at the 1-position and a 4-fluoro-3-methylbenzenesulfonamide moiety at the 7-position. Its structure combines a sulfonamide pharmacophore with a tetrahydroquinoline core, a design motif frequently explored in medicinal chemistry for targeting enzymes such as histone deacetylases (HDACs) or kinases .

属性

IUPAC Name |

4-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c1-13-10-16(7-8-17(13)20)27(24,25)21-15-6-5-14-4-3-9-22(18(14)11-15)19(23)12-26-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOZTXWMCSCTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves a multi-step process:

Formation of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline: : This step involves the acylation of 1,2,3,4-tetrahydroquinoline using methoxyacetyl chloride under basic conditions.

Sulfonamide Formation: : The intermediate is then reacted with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Large-scale synthesis usually follows similar routes but requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

Oxidation: : It can undergo oxidation reactions at the methoxyacetyl group.

Reduction: : Selective reduction can occur at the sulfonamide or fluorinated aromatic ring under specific conditions.

Substitution: : Nucleophilic substitution reactions are possible at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like m-chloroperbenzoic acid.

Reduction: : Employing reducing agents such as lithium aluminum hydride.

Substitution: : Using nucleophiles like amines or alkoxides under basic conditions.

Major Products Formed

Products vary depending on reaction conditions, typically involving modifications to the sulfonamide or aromatic rings, leading to derivatives with potentially altered biological activities.

科学研究应用

This compound finds usage across various fields due to its pharmacological potential and chemical versatility:

Chemistry

Used as a building block in synthetic organic chemistry for the development of new molecules with desired properties.

Biology

Investigated for its potential as a biochemical probe to study cellular pathways.

Medicine

Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.

Industry

Utilized in the development of novel materials with specialized functions due to its unique structural properties.

作用机制

4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide exerts its effects through interaction with specific molecular targets:

Binding to Enzymes or Receptors: : It may inhibit or activate enzymes/receptors involved in critical biological pathways.

Modulating Pathways: : By altering the activity of these targets, it influences biochemical processes such as signal transduction, metabolic pathways, and gene expression.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of tetrahydroquinoline sulfonamides. Below is a comparative analysis of its structural and functional features against analogues reported in the literature:

Key Research Findings and Data Gaps

Crystallographic Data: Tetrahydroquinoline sulfonamides often adopt a boat conformation in the tetrahydroquinoline ring, as observed in crystallographic studies of analogues like . This conformation may influence target binding.

SAR Trends :

- Substitution at the 4-position (fluoro vs. ethoxy) significantly impacts potency. Fluorine’s electronegativity enhances hydrogen-bonding interactions, whereas ethoxy groups prioritize steric effects .

Unresolved Questions: No data exists on the target compound’s pharmacokinetics or toxicity. Comparative studies with domatinostat-like derivatives are needed .

生物活性

4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, incorporating a sulfonamide group and a tetrahydroquinoline moiety, suggests potential therapeutic applications across various fields, including antibacterial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C15H20FN2O3S

- Molecular Weight : 322.39 g/mol

The compound features a sulfonamide group, which is known for its pharmacological significance, particularly in antibiotic development. The presence of the fluorine atom enhances its biological activity by influencing its electronic properties.

Antibacterial Properties

Research indicates that compounds containing the tetrahydroquinoline scaffold exhibit significant antibacterial activity. For instance, derivatives similar to this compound have shown effectiveness against various pathogenic strains. A study highlighted the susceptibility of Staphylococcus epidermidis and Klebsiella pneumoniae to related compounds at concentrations as low as 25 μg/ml .

Anticancer Activity

The tetrahydroquinoline derivatives have also been investigated for their anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth. Specific studies have demonstrated that related compounds can effectively inhibit the proliferation of cancer cell lines in vitro .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Biological Activity |

|---|---|

| Sulfonamide group | Antibacterial activity |

| Fluorine substitution | Enhanced reactivity and bioavailability |

| Tetrahydroquinoline moiety | Anticancer properties |

| Methoxyacetyl group | Potential for increased lipophilicity |

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Antibacterial Activity : A derivative was tested against multiple bacterial strains, showing significant inhibition at low concentrations .

- Anticancer Mechanisms : Research has indicated that tetrahydroquinoline derivatives induce apoptosis in cancer cells through mitochondrial pathways .

- Pharmacokinetic Studies : Preliminary data suggest favorable pharmacokinetic profiles for related compounds, indicating potential for oral bioavailability and effective therapeutic concentrations in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。